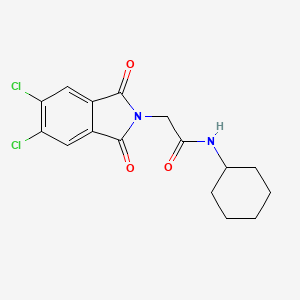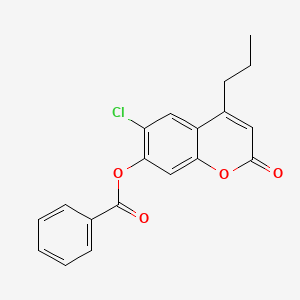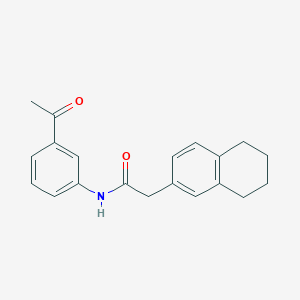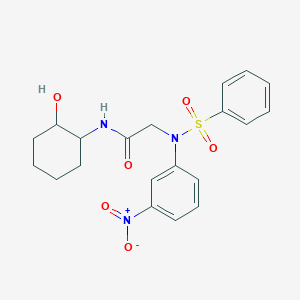![molecular formula C14H8N2S B5161161 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile, also known as CTB or DNTB, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a popular choice for labeling biomolecules and studying biological processes.
作用機序
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is a fluorescent dye that binds to biomolecules through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. Once bound, this compound emits fluorescence upon excitation with light of a specific wavelength. The emission wavelength of this compound is dependent on the polarity of the microenvironment it is in, making it a useful tool for studying changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it binds to. It does not affect the activity or function of enzymes or receptors and does not alter the structure or stability of proteins or nucleic acids. However, this compound can perturb the lipid bilayer of cell membranes, leading to changes in membrane properties such as fluidity and permeability.
実験室実験の利点と制限
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and label biomolecules without affecting their function. It has a high quantum yield, making it a sensitive probe for detecting low concentrations of biomolecules. This compound is also relatively inexpensive and easy to synthesize.
However, there are also limitations to the use of this compound in lab experiments. Its fluorescence properties can be affected by changes in pH and temperature, making it difficult to use in certain experimental conditions. This compound also has a tendency to aggregate in solution, leading to quenching of its fluorescence signal. Additionally, this compound is not suitable for use in live-cell imaging experiments due to its potential toxicity.
将来の方向性
There are several future directions for the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in scientific research. One area of interest is in the development of new this compound derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is in the use of this compound in combination with other fluorescent probes to study complex biological processes. Additionally, this compound could be used in the development of new diagnostic tools for detecting biomolecules in clinical samples.
合成法
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile can be synthesized through a simple one-step reaction between 2-thienylacetonitrile and 3-bromo-4-cyanobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The yield of the reaction is typically around 50%.
科学的研究の応用
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. It has been used to study biological processes such as protein-protein interactions, receptor-ligand binding, and membrane trafficking. This compound has also been used to study the localization and dynamics of molecules within cells and tissues.
特性
IUPAC Name |
3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYUZISNOIJKP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CS2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=CS2)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
![1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5161093.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)


![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)


